2,3-Dihydro-1H-benzo[f]isoindole
Description
Properties
CAS No. |
6247-15-0 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]isoindole |
InChI |
InChI=1S/C12H11N/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6,13H,7-8H2 |
InChI Key |
HKCSQKNVNWPECI-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=CC=CC=C3C=C2CN1 |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Positional Isomerism : Benzo[f] vs. benzo[e] fusion (e.g., CBI dimers) alters π-conjugation and steric bulk, impacting biological target engagement .
- Substituent Effects : Electron-withdrawing groups (e.g., thiones in 5a ) enhance hydrogen-bonding capacity, while bulky groups (e.g., triphenyl derivatives ) reduce solubility but may improve metabolic stability.
- Synthetic Complexity : Fused systems like oxadiazolo[2,3-a]isoindole require multi-step routes , whereas simpler N-alkyl derivatives (e.g., benzyl-substituted isoindoles) are accessible via one-pot reactions .
Pharmacological and Functional Comparisons
Antioxidant and Antitumor Activity
- 1,3,4-Oxadiazolo[2,3-a]isoindole derivatives exhibit potent antioxidant activity due to radical-scavenging oxadiazole moieties, with IC50 values comparable to ascorbic acid in DPPH assays .
Receptor Binding and Drug Design
- Dopamine Receptor Models : Isoindole derivatives with 2,3-dihydro substitution show improved binding to dopamine receptors (D2, D4) compared to fully aromatic analogues, as predicted by All Data Models (R² = 0.984–0.998) .
- CBI Dimers : Benzo[e]indole dimers in ADCs exhibit potent cytotoxicity via DNA alkylation, with linker chemistry critically influencing therapeutic indices .
Q & A
Q. What are the common synthetic routes for 2,3-dihydro-1H-benzo[f]isoindole derivatives, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Pseudo four-component synthesis : Utilizes T3P® activation for cyclization, enabling the formation of substituted derivatives (e.g., (E)-2,9-diphenyl-3-(phenylimino)-2,3-dihydro-1H-benzo[f]isoindol-1-one) .
- Benzylation of indoline precursors : For chiral derivatives, (S)-indoline-2-carboxylic acid is benzylated under basic conditions, followed by carboxylation .
- Optimization Strategies :
Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are critical?
Methodological Answer:
- X-ray Crystallography :
- Key parameters: Distorted half-chair conformation of the pyran ring (angle: 10.79° relative to naphthalene) .
- Dihedral angles between aromatic systems (e.g., 54.39° between naphthalene and benzene rings) inform steric interactions .
- Hydrogen Bonding : Short C–H⋯O contacts (2.2–2.5 Å) and inversion dimers (graph set motifs R₂₂(8)) stabilize the lattice .
Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), sealed goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., HCl gas during carboxylation) .
- Waste Disposal : Segregate halogenated intermediates (e.g., benzoyl chloride derivatives) for incineration by licensed facilities .
Advanced Research Questions
Q. How can photophysical properties of this compound derivatives be exploited for fluorescence sensing?
Methodological Answer:
- ESIPT Mechanism : Derivatives with hydroxyl groups (e.g., 2-(2-hydroxyphenyl) analogs) exhibit excited-state intramolecular proton transfer, enabling ratiometric fluorescence (λem = 450–550 nm) .
- Applications :
- Detect metal ions (e.g., Zn²⁺) via chelation-enhanced fluorescence (quantum yield: Φ = 0.32–0.45) .
- Optimize solvent polarity (e.g., acetonitrile vs. DMSO) to tune emission maxima .
Q. What strategies resolve contradictions in biological activity data for isoindole-based compounds?
Methodological Answer:
Q. How are this compound derivatives functionalized for DNA-encoded library (DEL) synthesis?
Methodological Answer:
- Scaffold Design :
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
